

Purity analysis of synthesized N,N-Diallylformamide

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Compound of Interest

Compound Name: *N,N-Diallylformamide*

CAS No.: 18889-09-3

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An In-Depth Technical Guide to the Purity Analysis of Synthesized **N,N-Diallylformamide**

Abstract

The chemical fidelity of reagents and intermediates is paramount in research and development, particularly within the pharmaceutical and polymer science sectors. **N,N-Diallylformamide**, a key building block and monomer, is no exception. Its purity directly influences reaction kinetics, polymer characteristics, and the safety profile of final products. This guide provides a comprehensive framework for the rigorous purity analysis of laboratory-synthesized **N,N-Diallylformamide**. We will explore the common synthetic pathways and their associated impurity profiles, detail robust analytical methodologies for identification and quantification, and present an integrated workflow for achieving a holistic understanding of sample purity. This document is intended for researchers, chemists, and quality control professionals who require validated, reliable methods for the characterization of this important amide.

The Synthetic Landscape: Understanding Impurity Origins

A robust analytical strategy begins with understanding the synthetic route, as it dictates the likely impurities. **N,N-Diallylformamide** is commonly synthesized via the formylation of diallylamine. One prevalent method involves the use of a formylating agent such as ethyl formate or formic acid.

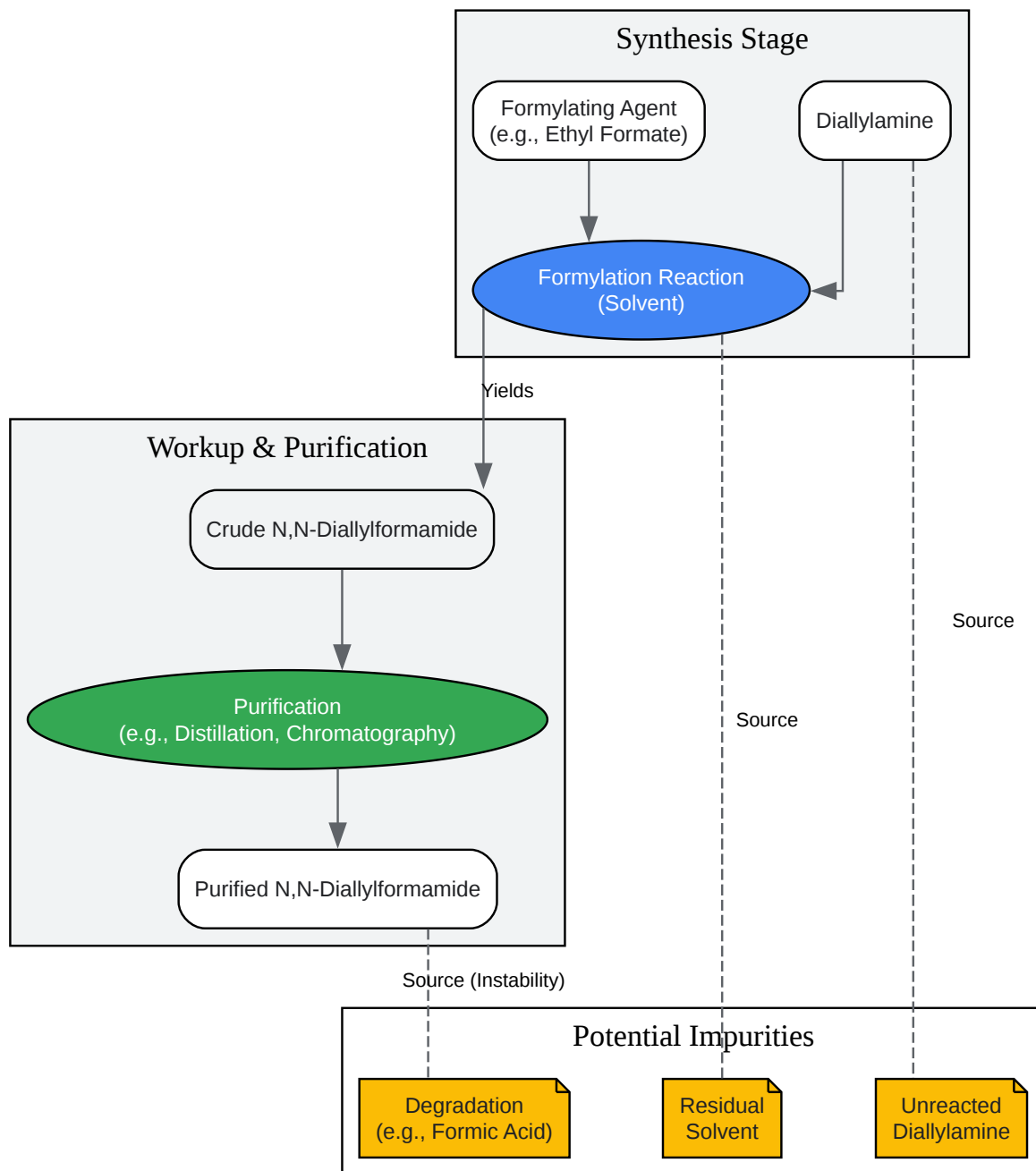
The primary reaction is straightforward:



However, this process can introduce several classes of impurities:

- **Unreacted Starting Materials:** Residual diallylamine and the formylating agent (e.g., formic acid).
- **Side-Products:** Potential side-reactions, though often minimal in optimized procedures, can introduce structurally related impurities.
- **Solvent Residues:** Solvents used during the reaction or workup (e.g., toluene, ethyl acetate, hexane) may be present.
- **Degradation Products:** The amide is susceptible to hydrolysis back to diallylamine and formic acid, especially under strong acidic or basic conditions at elevated temperatures.^[1]

The following diagram illustrates the synthetic pathway and the points at which impurities can be introduced.



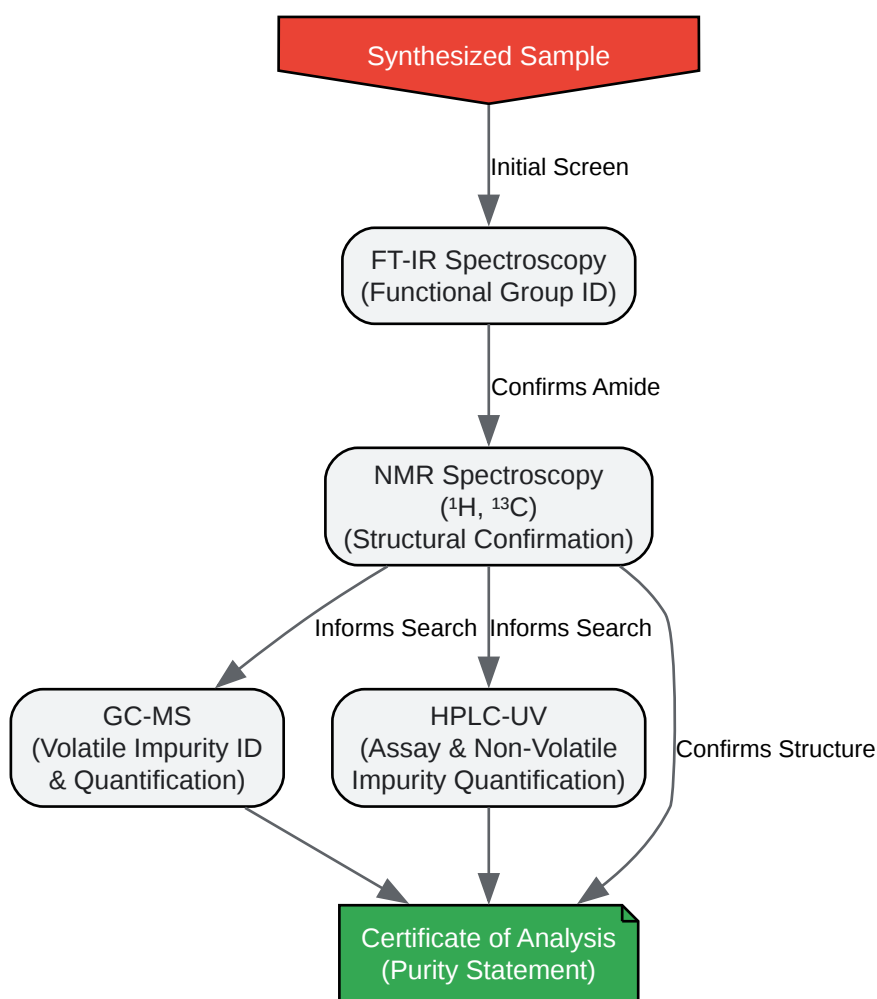
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Caption: Synthesis pathway of **N,N-Diallylformamide** and sources of common impurities.

A Multi-Modal Analytical Workflow

No single analytical technique can provide a complete purity profile. A validated approach relies on orthogonal methods—different techniques that measure distinct chemical properties—to build confidence in the final assessment.[2] The analytical process must be suitable for its intended purpose, whether it's for simple identification or for precise quantification of impurities. [3]

Our recommended workflow integrates spectroscopic and chromatographic techniques for a comprehensive characterization.



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Caption: Integrated workflow for the purity analysis of **N,N-Diallylformamide**.

Core Analytical Techniques: Protocols and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structural confirmation. Both ^1H and ^{13}C NMR should be employed. For quantitative purposes (qNMR), a certified internal standard is required.

Expertise & Causality: ^1H NMR provides rapid confirmation of the structure and can often reveal impurities with unique proton signals. ^{13}C NMR confirms the carbon backbone, including the critical amide carbonyl carbon. The chemical shifts are highly sensitive to the electronic environment, making NMR an excellent tool for identifying structurally similar impurities.

Expected ^1H NMR Spectrum (in CDCl_3):

- Formyl Proton ($-\text{CHO}$): A singlet around 8.0-8.2 ppm.
- Allyl Methylene Protons ($-\text{NCH}_2-$): A doublet of triplets around 3.9-4.1 ppm.
- Allyl Methine Protons ($=\text{CH}-$): A multiplet (ddt) around 5.7-5.9 ppm.
- Allyl Terminal Protons ($=\text{CH}_2$): Two multiplets (dq) around 5.1-5.3 ppm.

Expected ^{13}C NMR Spectrum (in CDCl_3):[\[4\]](#)

- Carbonyl Carbon ($\text{C}=\text{O}$): ~162 ppm.
- Allyl Methine Carbon ($=\text{CH}-$): ~132-134 ppm.
- Allyl Terminal Carbon ($=\text{CH}_2$): ~117-119 ppm.
- Allyl Methylene Carbon ($-\text{NCH}_2-$): ~45-50 ppm (may show two distinct signals due to rotational isomers).

Protocol: ^1H NMR Analysis

- Sample Preparation: Accurately weigh ~10-20 mg of the **N,N-Diallylformamide** sample into an NMR tube.

- Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
- Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio.
- Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
- Analysis: Calibrate the spectrum to the TMS signal (0 ppm). Integrate all signals corresponding to the product and any visible impurities. The presence of unexpected signals should be investigated and compared to spectra of potential impurities like diallylamine or residual solvents.^{[5][6]}

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities.^[7] Its high sensitivity makes it ideal for detecting trace contaminants like residual solvents or unreacted starting materials.

Expertise & Causality: Gas chromatography separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, creating a unique "fingerprint" (mass spectrum) that allows for positive identification by comparison to spectral libraries. This dual-detection system provides excellent specificity.^[8]

Protocol: GC-MS Impurity Profiling

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.
- Instrument Setup:
 - Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector: Set to 250°C with a split ratio (e.g., 50:1) to avoid overloading.
 - Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min). This program effectively separates common solvents from the main analyte.

- MS Detector: Set to scan a mass range of m/z 35-400 in Electron Ionization (EI) mode.
- Injection: Inject 1 μ L of the prepared sample.
- Data Analysis:
 - Identify the peak for **N,N-Diallylformamide** based on its retention time and mass spectrum (expected molecular ion at m/z 125).
 - Identify other peaks by searching their mass spectra against a reference library (e.g., NIST).
 - Quantify impurities using area percent normalization, assuming similar response factors for a preliminary assessment. For higher accuracy, use an internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity (assay) of the main component and quantifying less volatile impurities.[\[9\]](#)[\[10\]](#)

Expertise & Causality: Reverse-phase HPLC separates molecules based on their hydrophobicity. A UV detector is suitable for **N,N-Diallylformamide** as the amide chromophore absorbs UV light. By comparing the peak area of the sample to that of a certified reference standard, a highly accurate assay value can be determined. The method's specificity ensures that co-eluting impurities do not interfere with the quantification of the main peak.[\[11\]](#)

Protocol: HPLC Assay Determination

- Standard Preparation: Accurately prepare a reference standard solution of **N,N-Diallylformamide** at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.
- Sample Preparation: Prepare the sample to be analyzed at the same target concentration as the standard.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

- Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
- Analysis:
 - Inject the standard solution multiple times to ensure system suitability (e.g., peak area reproducibility <2%).
 - Inject the sample solution.
 - Calculate the assay using the following formula: $\text{Assay (\%)} = (\text{Area_Sample} / \text{Area_Standard}) \times (\text{Conc_Standard} / \text{Conc_Sample}) \times 100$

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to confirm the presence of key functional groups, verifying that the synthesized material is indeed an amide.

Expertise & Causality: FT-IR measures the absorption of infrared radiation by molecular vibrations. Specific bonds (C=O, C-N, C=C, =C-H) absorb at characteristic frequencies, providing a molecular fingerprint. While not quantitative, it is an excellent first-pass technique to confirm the identity and check for gross impurities with distinct functional groups (e.g., -OH or -NH from starting materials).

Expected Characteristic Peaks (Neat, Liquid Film):

- Amide C=O Stretch: Strong absorption around 1670 cm^{-1} .
- Vinyl C=C Stretch: Medium absorption around 1645 cm^{-1} .
- C-N Stretch: Medium absorption around 1410 cm^{-1} .

- =C-H Bends (Out-of-Plane): Strong absorptions around 995 and 920 cm^{-1} .

Protocol: FT-IR Analysis

- Sample Preparation: Apply a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
- Background Collection: Run a background scan with a clean, empty sample compartment.
- Sample Scan: Place the prepared salt plate in the spectrometer and acquire the sample spectrum.
- Analysis: Compare the obtained spectrum with a reference spectrum or verify the presence of the expected characteristic peaks. The absence of a broad -NH stretch ($\sim 3300 \text{ cm}^{-1}$) helps confirm the absence of significant diallylamine impurity.

Data Synthesis and Purity Reporting

The data from all analytical methods should be collated to provide a final purity statement. A comprehensive report includes the structural confirmation by NMR, the assay value from HPLC, and a detailed profile of identified impurities from GC-MS.

Table 1: Example Purity Analysis Summary for a Batch of **N,N-Diallylformamide**

Analytical Test	Method	Result	Specification
Identity	^1H and ^{13}C NMR	Conforms to structure	Conforms
Identity	FT-IR	Conforms to reference	Conforms
Assay	HPLC-UV	99.6%	$\geq 99.0\%$
Impurity Profile	GC-MS		
Diallylamine	0.12%	$\leq 0.20\%$	
Toluene	0.05%	$\leq 0.10\%$	
Unknown Impurity 1 (RT=5.8 min)	0.08%	$\leq 0.10\%$	
Total Impurities	0.25%	$\leq 0.50\%$	
Final Purity	99.6%	$\geq 99.0\%$	

Conclusion

The purity analysis of synthesized **N,N-Diallylformamide** is a critical step in ensuring its suitability for downstream applications. A scientifically sound assessment is not based on a single measurement but is the culmination of evidence from multiple, orthogonal analytical techniques. By integrating structural confirmation via NMR, quantitative assay by HPLC, and sensitive impurity profiling by GC-MS, researchers and drug development professionals can establish a high degree of confidence in the quality of their material. This guide provides the foundational protocols and expert rationale necessary to implement such a robust, self-validating system of analysis, ensuring both scientific integrity and the reliability of experimental outcomes.[\[2\]](#)[\[12\]](#)

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